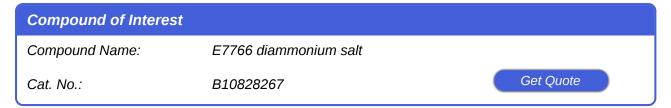


Application Notes and Protocols for Assessing E7766-Induced Interferon-β

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For Researchers, Scientists, and Drug Development Professionals

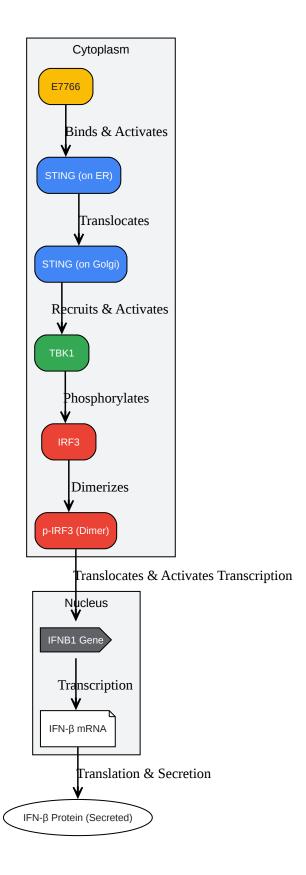
Introduction

E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in preclinical models.[1][2] As a pan-genotypic STING agonist, E7766 activates the STING pathway, a critical component of the innate immune system, leading to the production of type I interferons, including interferon- β (IFN- β), and other pro-inflammatory cytokines.[3][4][5] This activation helps to bridge innate and adaptive immunity, promoting an anti-tumor immune response.[6][7] These application notes provide detailed protocols for assessing the in vitro activity of E7766 by quantifying the induction of IFN- β .

Mechanism of Action: E7766 and the STING Pathway

E7766 functions by directly binding to and activating the STING protein located in the endoplasmic reticulum.[4][5] This binding event triggers a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the IFNB1 gene, leading to the synthesis and secretion of IFN-β.[5][6]





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Caption: E7766-induced STING signaling pathway leading to IFN-β production.

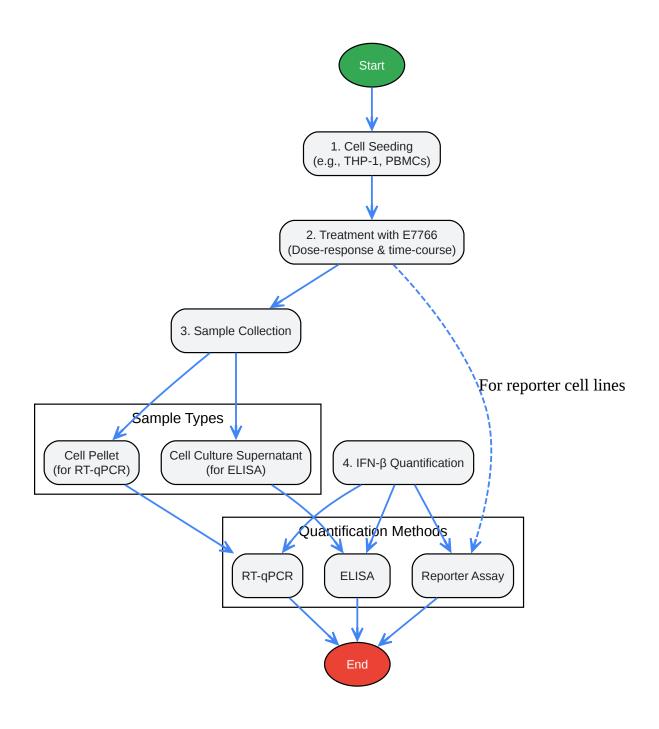


Experimental Protocols

This section details three common methods for quantifying E7766-induced IFN-β: Enzyme-Linked Immunosorbent Assay (ELISA) for protein quantification, Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for mRNA quantification, and a reporter gene assay for pathway activation.

General Experimental Workflow





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